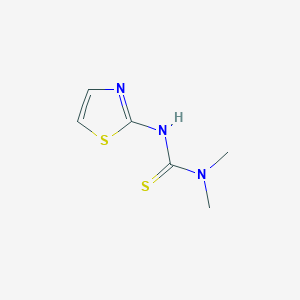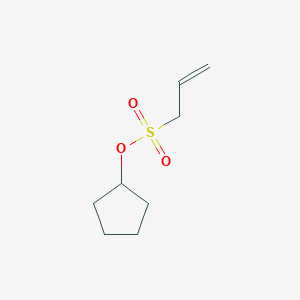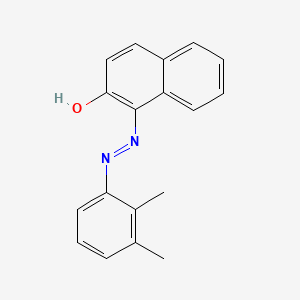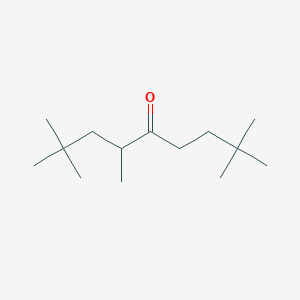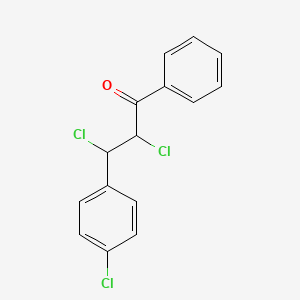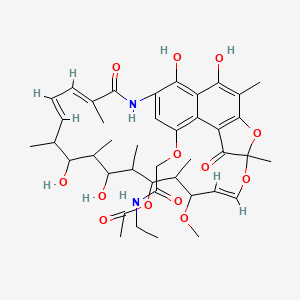
Rifamycin B ethylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rifamycin B ethylamide is a derivative of rifamycin B, a member of the rifamycin class of antibiotics. Rifamycins are known for their potent antibacterial activity, particularly against Gram-positive bacteria and some Gram-negative bacteria. These compounds are primarily used in the treatment of tuberculosis and other mycobacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rifamycin B ethylamide can be synthesized through various chemical reactions involving rifamycin B as the starting material. The synthesis typically involves the modification of the rifamycin B structure to introduce the ethylamide group. This can be achieved through a series of steps including oxidation, hydrolysis, and reduction .
Industrial Production Methods
Industrial production of rifamycin B, and subsequently this compound, often involves fermentation processes using the bacterium Amycolatopsis mediterranei. The fermentation conditions, such as the type of substrate, pH, temperature, and nutrient composition, are optimized to maximize the yield of rifamycin B . The rifamycin B produced is then chemically modified to obtain this compound.
Análisis De Reacciones Químicas
Types of Reactions
Rifamycin B ethylamide undergoes various chemical reactions, including:
Oxidation: Rifamycin B can be oxidized to form rifamycin S, which can then be further modified.
Substitution: Introduction of the ethylamide group involves substitution reactions where specific functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures, pH levels, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include rifamycin S, rifamycin SV, and ultimately this compound .
Aplicaciones Científicas De Investigación
Rifamycin B ethylamide has a wide range of scientific research applications:
Mecanismo De Acción
Rifamycin B ethylamide exerts its antibacterial effects by inhibiting the DNA-dependent RNA polymerase in bacteria. This inhibition prevents the synthesis of RNA, thereby blocking protein synthesis and leading to bacterial cell death . The compound specifically targets the beta subunit of the RNA polymerase, which is essential for the transcription process .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to rifamycin B ethylamide include:
Rifampicin: A widely used antibiotic for treating tuberculosis and leprosy.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections.
Rifapentine: Another rifamycin derivative used in the treatment of tuberculosis.
Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy.
Uniqueness
This compound is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and antibacterial activity compared to other rifamycin derivatives.
Propiedades
Número CAS |
38327-40-1 |
|---|---|
Fórmula molecular |
C41H54N2O13 |
Peso molecular |
782.9 g/mol |
Nombre IUPAC |
[(9E,19E,21E)-27-[2-(ethylamino)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C41H54N2O13/c1-11-42-29(45)18-53-28-17-26-36(49)31-30(28)32-38(24(7)35(31)48)56-41(9,39(32)50)54-16-15-27(52-10)21(4)37(55-25(8)44)23(6)34(47)22(5)33(46)19(2)13-12-14-20(3)40(51)43-26/h12-17,19,21-23,27,33-34,37,46-49H,11,18H2,1-10H3,(H,42,45)(H,43,51)/b13-12+,16-15+,20-14+ |
Clave InChI |
UDCVVHBNXAUZCQ-VATGUWRCSA-N |
SMILES isomérico |
CCNC(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O |
SMILES canónico |
CCNC(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


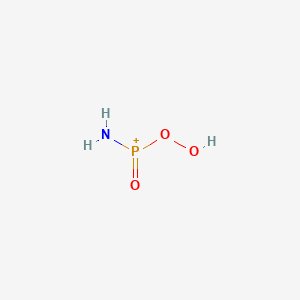
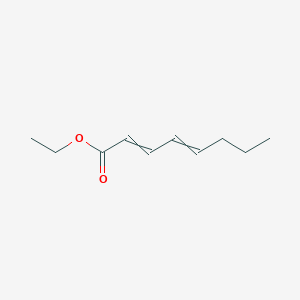

![3-Methyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate](/img/structure/B14676304.png)
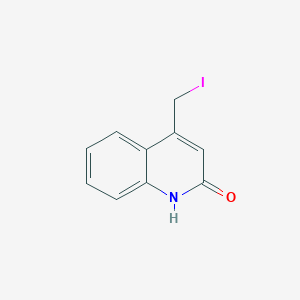
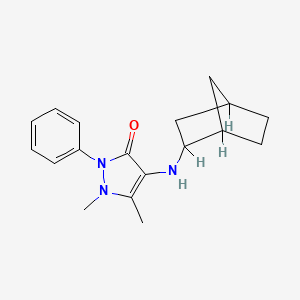
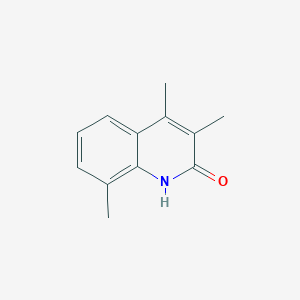
![3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol;dihydrochloride](/img/structure/B14676323.png)
